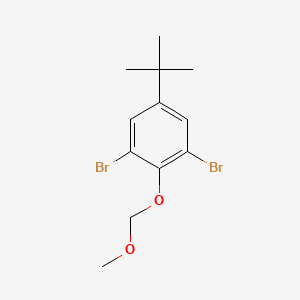
1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds. This compound is characterized by the presence of two bromine atoms, a tert-butyl group, and a methoxymethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 5-(tert-butyl)-2-(methoxymethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of the methoxymethoxy group.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Environmental Chemistry: Studied for its reactivity and behavior in environmental systems, including its degradation pathways and impact on ecosystems.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the methoxymethoxy group can participate in electrophilic and nucleophilic interactions, respectively, leading to the formation of reactive intermediates. These intermediates can further react with biological molecules, potentially affecting cellular processes and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-(tert-butyl)benzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
1,3-Dibromo-2-(methoxymethoxy)benzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene: Contains a methoxy group instead of a methoxymethoxy group, leading to variations in chemical behavior.
Uniqueness
1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene is unique due to the presence of both the tert-butyl and methoxymethoxy groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity, making it suitable for specific applications in organic synthesis, material science, and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H16Br2O2 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1,3-dibromo-5-tert-butyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-12(2,3)8-5-9(13)11(10(14)6-8)16-7-15-4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
NGEOBQWWACQZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



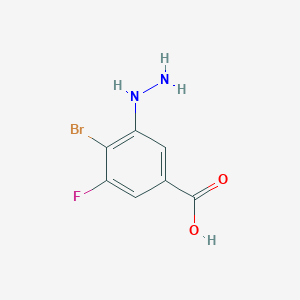
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
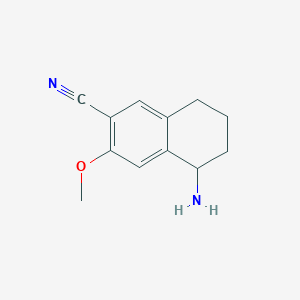
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
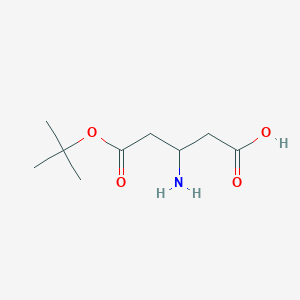
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
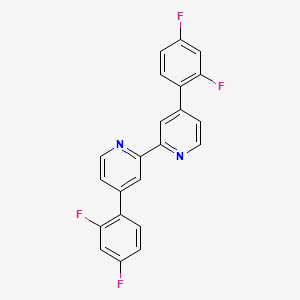
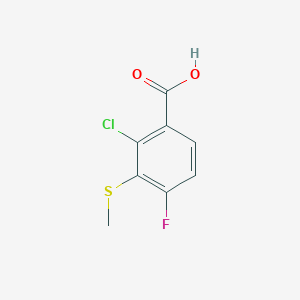
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
